Journal Name:Current Pollution Reports
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-19 , DOI: 10.1021/acscombsci.0c00144
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems has restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space. Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers, performed a coupling screen to illustrate such tolerance, developed protecting group strategies for relevant amino acids and reported the limitations thereof, developed a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developed reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesized a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis.
Detail
Facile Synthesis of Novel Hexahydroimidazo[1,2-a]pyridine Derivatives by One-Pot, Multicomponent Reaction under Ambient Conditions.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-07-07 , DOI: 10.1021/acscombsci.0c00105
An efficient one-pot multicomponent reaction for the synthesis of novel tetrasubstituted hexahydroimidazo[1,2-a]pyridines starting from readily available cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds catalyzed by AcOH is described. Two new cycles and four new bonds are constructed with all reactants being efficiently utilized in this transformation. The products could be obtained in 1–3 h under ambient conditions exclusively as a single isomer (trans). Single-crystal X-ray analysis confirmed the trans derivative as the only isomer.
Detail
An Aptamer Linked Immobilized Sorbent Assay (ALISA) to Detect Circulatory IFN-α, an Inflammatory Protein among Tuberculosis Patients
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-16 , DOI: 10.1021/acscombsci.0c00108
Dysregulation of IFN-α is the basis for pathogenesis of autoimmune as well as infectious diseases. Identifying inflammatory signatures in peripheral blood of patients is an approach for monitoring active infection. Hence, estimation of type I IFNs as an inflammatory biomarker to scrutinize disease status after treatment is useful. Accordingly, an Aptamer Linked Immobilized Sorbent Assay (ALISA) for the detection of IFN-α in serum samples was developed. Sixteen aptamers were screened for their ability to bind IFN-α. Aptamer IFNα-3 exhibited specificity for IFN-α with no cross-reactivity with interferons β and γ and human serum albumin. The disassociation constant (Kd) was determined to be 3.96 ± 0.36 nM, and the limit of detection was ∼2 ng. The characterized IFNα-3 aptamer was used in ALISA to screen tuberculosis (TB) patients’ sera. An elevated IFN-α level in sera derived from untreated TB patients (median = 0.31), compared to nontuberculous household contacts (median = 0.13) and healthy volunteers (median = 0.12), and further a decline in IFN-α level among treated patients (median = 0.13) were seen. The ALISA assay facilitates direct estimation of inflammatory protein(s) in circulation unlike mRNA estimation by real time PCR. Designing of aptamers similar to the IFNα-3 aptamer provides a novel approach to assess other inflammatory protein(s) in patients before, during, and after completion of treatment and would denote clinical improvement in successfully treated patients.
Detail
Rapid Assembly and Screening of Multivalent Immune Cell-Redirecting Therapies for Leukemia.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-08-03 , DOI: 10.1021/acscombsci.0c00081
Therapies that bind with immune cells and redirect their cytotoxic activity toward diseased cells represent a promising and versatile approach to immunotherapy with applications in cancer, lupus, and other diseases; traditional methods for discovering these therapies, however, are often time-intensive and lack the throughput of related target-based discovery approaches. Inspired by the observation that the cytokine, IL-12, can enhance antileukemic activity of the clinically approved T cell redirecting therapy, blinatumomab, here we describe the structure and assembly of a chimeric immune cell-redirecting agent which redirects the lytic activity of primary human T cells toward leukemic B cells and simultaneously cotargets the delivery of T cell-stimulating IL-12. We further describe a novel method for the parallel assembly of compositionally diverse libraries of these bispecific T cell engaging cytokines (BiTEokines) and their high-throughput phenotypic screening, requiring just days for hit identification and the analysis of composition-function relationships. Using this approach, we identified CD19 × CD3 × IL12 compounds that exhibit ex vivo lytic activity comparable to current FDA-approved therapies for leukemia and correlated drug treatment with specific cell–cell contact, cytokine delivery, and leukemia cell lysis. Given the modular nature of these multivalent compounds and their rapid assembly/screening, we anticipate facile extension of this therapeutic approach to a wide range of immune cells, diseased cells, and soluble protein combinations in the future.
Detail
Efficient Machine-Learning-Aided Screening of Hydrogen Adsorption on Bimetallic Nanoclusters
Current Pollution Reports ( IF 0 ) Pub Date: 2020-11-04 , DOI: 10.1021/acscombsci.0c00102
Nanoclusters add an additional dimension in which to look for promising catalyst candidates, since catalytic activity of materials often changes at the nanoscale. However, the large search space of relevant atomic sites exacerbates the challenge for computational screening methods and requires the development of new techniques for efficient exploration. We present an automated workflow that systematically manages simulations from the generation of nanoclusters through the submission of production jobs, to the prediction of adsorption energies. The presented workflow was designed to screen nanoclusters of arbitrary shapes and size, but in this work the search was restricted to bimetallic icosahedral clusters and the adsorption was exemplified on the hydrogen evolution reaction. We demonstrate the efficient exploration of nanocluster configurations and screening of adsorption energies with the aid of machine learning. The results show that the maximum of the d-band Hilbert-transform ϵu is correlated strongly with adsorption energies and could be a useful screening property accessible at the nanocluster level.
Detail
Fast-Track to Research Data Management in Experimental Material Science-Setting the Ground for Research Group Level Materials Digitalization.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-19 , DOI: 10.1021/acscombsci.0c00057
Research data management is a major necessity for the digital transformation in material science. Material science is multifaceted and experimental data, especially, is highly diverse. We demonstrate an adjustable approach to a group level data management based on a customizable document management software. Our solution is to continuously transform data management workflows from generalized to specialized data management. We start up fast with a relatively unregulated base setting and adapt continuously over the period of use to transform more and more data procedures into specialized data management workflows. By continuous adaptation and integration of analysis workflows and metadata schemes, the amount and the quality of the data improves. As an example of this process, in a period of 36 months, data on over 1800 samples, mainly materials libraries with hundreds of individual samples, were collected. The research data management system now contains over 1700 deposition processes and more than 4000 characterization documents. From initially mainly user-defined data input, an increased number of specialized data processing workflows was developed allowing the collection of more specialized, quality-assured data sets.
Detail
Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-11 , DOI: 10.1021/acscombsci.0c00077
Methyltransferases (MTases) play diverse roles in cellular processes. Aberrant methylation levels have been implicated in many diseases, indicating the need for the identification and development of small molecule inhibitors for each MTase. Specific inhibitors can serve as probes to investigate the function and validate therapeutic potential for the respective MTase. High-throughput screening (HTS) is a powerful method to identify initial hits for further optimization. Here, we report the development of a fluorescence-based MTase assay and compare this format with the recently developed MTase-Glo luminescence assay for application in HTS. Using protein N-terminal methyltransferase 1 (NTMT1) as a model system, we miniaturized to 1536-well quantitative HTS format. Through a pilot screen of 1428 pharmacologically active compounds and subsequent validation, we discovered that MTase-Glo produced lower false positive rates than the fluorescence-based MTase assay. Nevertheless, both assays displayed robust performance along with low reagent requirements and can potentially be employed as general HTS formats for the discovery of inhibitors for any MTase.
Detail
A High-Throughput Structural and Electrochemical Study of Metallic Glass Formation in Ni-Ti-Al.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-04 , DOI: 10.1021/acscombsci.9b00215
On the basis of a set of machine learning predictions of glass formation in the Ni–Ti–Al system, we have undertaken a high-throughput experimental study of that system. We utilized rapid synthesis followed by high-throughput structural and electrochemical characterization. Using this dual-modality approach, we are able to better classify the amorphous portion of the library, which we found to be the portion with a full width at half maximum (fwhm) of >0.42 Å–1 for the first sharp X-ray diffraction peak. Proper phase labeling is important for future machine learning efforts. We demonstrate that the fwhm and corrosion resistance are correlated but that, while chemistry still plays a role in corrosion resistance, a large fwhm, attributed to a glassy phase, is necessary for the highest corrosion resistance.
Detail
Targeting the Dimerization of the Main Protease of Coronaviruses: A Potential Broad-Spectrum Therapeutic Strategy.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-05-13 , DOI: 10.1021/acscombsci.0c00058
A new coronavirus (CoV) caused a pandemic named COVID-19, which has become a global health care emergency in the present time. The virus is referred to as SARS-CoV-2 (severe acute respiratory syndrome-coronavirus-2) and has a genome similar (∼82%) to that of the previously known SARS-CoV (SARS coronavirus). An attractive therapeutic target for CoVs is the main protease (Mpro) or 3-chymotrypsin-like cysteine protease (3CLpro), as this enzyme plays a key role in polyprotein processing and is active in a dimeric form. Further, Mpro is highly conserved among various CoVs, and a mutation in Mpro is often lethal to the virus. Thus, drugs targeting the Mpro enzyme significantly reduce the risk of mutation-mediated drug resistance and display broad-spectrum antiviral activity. The combinatorial design of peptide-based inhibitors targeting the dimerization of SARS-CoV Mpro represents a potential therapeutic strategy. In this regard, we have compiled the literature reports highlighting the effect of mutations and N-terminal deletion of residues of SARS-CoV Mpro on its dimerization and, thus, catalytic activity. We believe that the present review will stimulate research in this less explored yet quite significant area. The effect of the COVID-19 epidemic and the possibility of future CoV outbreaks strongly emphasize the urgent need for the design and development of potent antiviral agents against CoV infections.
Detail
TRAF2 and NCK-interacting kinase inhibitors for colorectal cancer; in vitro and theoretical validations.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-09-22 , DOI: 10.1021/acscombsci.0c00027
TRAF2 and NCK-interacting kinase (TNIK) is a critical factor in colorectal cancer (CRC) proliferation mediated by Wnt signaling. We attempted to identify efficient TNIK inhibitors using computational high-throughput virtual screening (HTVS) from various drug banks and databases. By performing/on performing e-pharmacophore screening and molecular docking methods, from ∼700 000 molecules, compounds LC_222150, LC_112060, and LC_64796 were identified as potential leads, through molecular dynamics (MD) simulations and density functional theory (DFT). These top 3 structures were commercially procured, and their inhibitory activity was assessed in vitro. Significant TNIK inhibition was observed, with an average IC50 of 18.33 ± 0.75 nM. In terms of anticancer activity, the observed average relative % activity (RPA) of 90.28 ± 1.04 for these compounds compared well with doxorubicin (86.75 ± 1.45) as a standard. Compounds LC_222150, LC_112060, and LC_64796, therefore, warrant further evaluation in vivo to assess their CRC therapeutic effects.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not